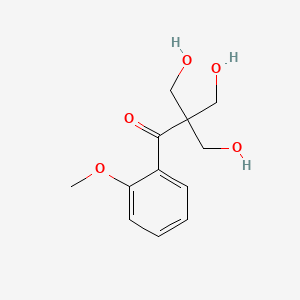

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

Description

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is a polyhydroxy ketone derivative characterized by a central propan-1-one backbone substituted with two hydroxymethyl groups at the C2 position, a hydroxyl group at C3, and a 2-methoxyphenyl moiety at C1. Its molecular formula is C₁₄H₁₈O₆, with a molecular weight of 294.29 g/mol.

Structurally, the 2-methoxy substituent on the phenyl ring introduces steric hindrance and electron-donating effects, which may influence its reactivity and interactions with biological targets.

Properties

CAS No. |

648416-59-5 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3-hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O5/c1-17-10-5-3-2-4-9(10)11(16)12(6-13,7-14)8-15/h2-5,13-15H,6-8H2,1H3 |

InChI Key |

GMDQZQYTNOREAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis

- Starting Materials:

- 2-Methoxyphenol

- Formaldehyde or hydroxymethylation agents

- Acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide)

- Dissolve 2-methoxyphenol in a suitable solvent (e.g., ethanol).

- Add formaldehyde in controlled amounts.

- Introduce the catalyst and maintain the reaction at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, neutralize the reaction mixture and extract the product using organic solvents.

- Typical yields range from 80% to 95% with high purity levels (>90%) confirmed by NMR spectroscopy.

Multi-step Synthesis

- Starting Materials:

- Benzaldehyde derivatives

- Hydroxymethylation reagents (e.g., paraformaldehyde)

- Protecting groups (e.g., tert-butyloxycarbonyl)

- Begin with the benzaldehyde derivative and perform an initial hydroxymethylation.

- Protect functional groups using appropriate protecting agents.

- Conduct further reactions to introduce additional hydroxymethyl groups.

- Deprotect the final product to yield the target compound.

- Yields can vary significantly based on the complexity of the synthetic route, typically between 60% to 85% .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity Level |

|---|---|---|---|

| Direct Synthesis | 80-95 | >90 | Low |

| Multi-step Synthesis | 60-85 | >85 | High |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituted Propan-1-one Derivatives

The compound belongs to a family of propan-1-one derivatives with varying substituents on the phenyl ring and hydroxyl groups. Key analogues include:

Key Structural Insights :

- Electron Effects : The 2-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group in the 4-nitro derivative.

- Hydrophilicity : The bis(hydroxymethyl) groups enhance water solubility compared to ether-linked analogues (e.g., the compound in ).

Functional Analogues: Pentaerythritol Series

The pentaerythritol series (e.g., pentaerythritol, dipentaerythritol) shares a core structure with multiple hydroxymethyl groups, enabling comparisons of hydroxyl group count and biological activity:

Key Findings :

- Biological Activity : Smaller molecules with fewer hydroxyl groups (e.g., pentaerythritol) induce greater osmotic stress in Drosophila suzukii due to higher solubility and cooling effects . The target compound’s intermediate hydroxyl count (3) may balance solubility and membrane permeability.

- Toxicity : Dipentaerythritol’s moderate toxicity contrasts with the lack of data for the target compound, suggesting further safety studies are needed .

Reactivity and Stability

- Hydrolytic Stability : Bis(hydroxymethyl) groups in nucleoside phosphotriesters exhibit tunable hydrolytic stability depending on substitution patterns . The target compound’s stability in aqueous environments remains unstudied but could mirror trends observed in similar esters.

- Degradation Pathways : O-acetyloxymethyl-protected derivatives degrade faster than O-acetyl analogues under physiological conditions . The target’s unprotected hydroxyls may limit its utility in prolonged applications unless stabilized.

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one, also known by its CAS number 648416-59-5, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C₁₂H₁₆O₅

- Molecular Weight : 240.25 g/mol

- Structure : Contains hydroxymethyl and methoxyphenyl functional groups, which are important for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 3.35 | Induction of apoptosis via mitochondrial pathways |

| HeLa (Cervical cancer) | 4.87 | Inhibition of cell proliferation and invasion |

| MCF7 (Breast cancer) | 6.72 | Disruption of FAK/Paxillin signaling pathways |

| MDA-MB-231 (Breast cancer) | 6.72 | Induction of programmed cell death |

These findings suggest that the compound effectively induces apoptosis in cancer cells, potentially through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

The biological activity of 3-hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation, which is critical for programmed cell death .

- Inhibition of Cell Migration : Studies indicate that it disrupts signaling pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway .

- DNA Interaction : Preliminary data suggest that the compound may intercalate with DNA, forming adducts that could contribute to its cytotoxic effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition of A549 cells with an IC₅₀ value of 3.35 μM. The mechanism involved mitochondrial dysfunction leading to apoptosis .

- Breast Cancer Research : In research involving MCF7 and MDA-MB-231 cells, the compound exhibited IC₅₀ values around 6.72 μM, indicating its effectiveness against breast cancer cells while sparing normal cells such as VERO cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.